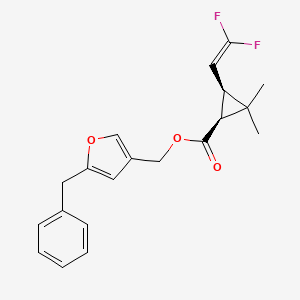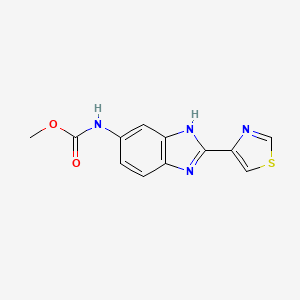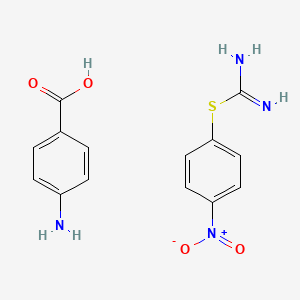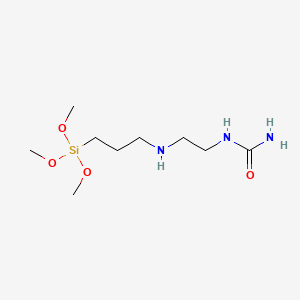
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The oxalate form indicates that the compound is present as a salt with oxalic acid, which can influence its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate typically involves multiple steps:
Formation of the piperazineacetamide core: This can be achieved by reacting piperazine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the dihydrocinnamoyl group: This step involves the reaction of the piperazineacetamide with a suitable dihydrocinnamoyl chloride derivative in the presence of a base such as triethylamine.
Dimethylation: The N,N-dimethylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Oxalate formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced at the amide or piperazine nitrogen using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazineacetamide derivatives: Compounds with similar core structures but different substituents.
Dihydrocinnamoyl derivatives: Compounds with similar dihydrocinnamoyl groups but different core structures.
Dimethylated amides: Compounds with similar dimethylated amide groups but different overall structures.
Uniqueness
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
58493-19-9 |
|---|---|
Fórmula molecular |
C21H31N3O9 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N,N-dimethylacetamide;oxalic acid |
InChI |
InChI=1S/C19H29N3O5.C2H2O4/c1-20(2)18(24)13-21-7-9-22(10-8-21)17(23)6-5-14-11-15(26-3)19(25)16(12-14)27-4;3-1(4)2(5)6/h11-12,25H,5-10,13H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
XPBWPIZEVBJWJZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C(=C2)OC)O)OC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


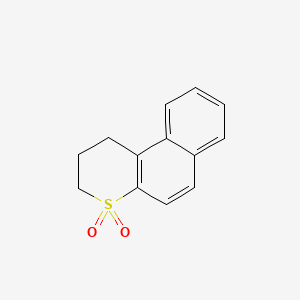
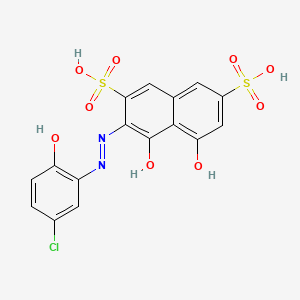
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
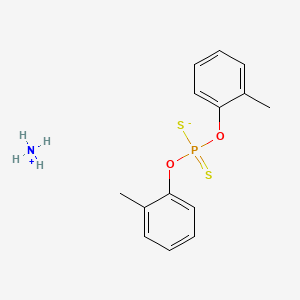
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

